molecular formula C12H6Cl4 B1583170 2,2',3,5'-Tetrachlorobiphenyl CAS No. 41464-39-5

2,2',3,5'-Tetrachlorobiphenyl

Cat. No.: B1583170
CAS No.: 41464-39-5
M. Wt: 292 g/mol
InChI Key: ALDJIKXAHSDLLB-UHFFFAOYSA-N
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Description

2,2’,3,5’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with varying numbers of chlorine atoms attached. These compounds are known for their chemical stability and resistance to environmental degradation, making them persistent pollutants. They have been widely used in industrial applications due to their non-flammability, chemical stability, and insulating properties .

Mechanism of Action

Target of Action

The primary targets of 2,2’,3,5’-Tetrachlorobiphenyl are components of the oxidative phosphorylation system in the mitochondria . Specifically, it interacts with the respiratory subsystem, the phosphorylation subsystem, and the proton permeability of the inner membrane .

Mode of Action

2,2’,3,5’-Tetrachlorobiphenyl interacts with its targets by inhibiting both the respiratory and the phosphorylation subsystems, and increasing the membrane leak . This results in a decrease in the rate of respiration . The compound also decreases the number of oligomycin-binding sites by 20%, causes a significant drop in the membrane potential generated by ATP hydrolysis, and inhibits activity of ATP hydrolysis in uncoupled mitochondria .

Biochemical Pathways

2,2’,3,5’-Tetrachlorobiphenyl affects the oxidative phosphorylation system, a key biochemical pathway involved in energy production . By inhibiting the respiratory and phosphorylation subsystems, and increasing the membrane leak, it disrupts the normal functioning of this pathway .

Pharmacokinetics

It is also lipophilic, meaning it tends to accumulate in the lipid biophase of living cells, such as biomembranes .

Result of Action

The action of 2,2’,3,5’-Tetrachlorobiphenyl at the molecular and cellular level results in a decrease in the rate of respiration and a disruption of the normal functioning of the oxidative phosphorylation system . This can lead to a decrease in energy production within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,5’-Tetrachlorobiphenyl. For instance, its lipophilic nature allows it to accumulate in the lipid biophase of living cells, which can influence its action .

Biochemical Analysis

Biochemical Properties

2,2’,3,5’-Tetrachlorobiphenyl interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .

Cellular Effects

The effects of 2,2’,3,5’-Tetrachlorobiphenyl on cells are significant. For example, it has been shown to affect the cytoplasmic membranes of Ralstonia eutropha H850 cells grown on fructose by decreasing fluorescence polarization . It also inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak .

Molecular Mechanism

At the molecular level, 2,2’,3,5’-Tetrachlorobiphenyl exerts its effects through various mechanisms. It inhibits Complex I, which is part of the respiratory chain in mitochondria . Additionally, it has been found to decrease the number of oligomycin-binding sites by 20%, cause a significant drop in the membrane potential generated by ATP hydrolysis, and inhibit the activity of ATP hydrolysis in uncoupled mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,5’-Tetrachlorobiphenyl change over time. For instance, three weeks after intraperitoneal exposure of female Sprague Dawley rats to the compound, it was detected in all tissues investigated .

Dosage Effects in Animal Models

The effects of 2,2’,3,5’-Tetrachlorobiphenyl vary with different dosages in animal models. For example, three weeks after intraperitoneal exposure of female Sprague Dawley rats to 0, 1, 10, or 100 mg/kg body weight of the compound, it was detected in all tissues investigated .

Metabolic Pathways

2,2’,3,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. It is metabolized into several metabolites, including hydroxylated, sulfated, and methylated PCB52 metabolites .

Transport and Distribution

2,2’,3,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. After exposure, it was detected in adipose, brain, intestinal content, lung, liver, and serum .

Subcellular Localization

The subcellular localization of 2,2’,3,5’-Tetrachlorobiphenyl and its metabolites is primarily in the liver, lung, and serum due to the short exposure time .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5’-Tetrachlorobiphenyl, was historically conducted through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific congeners .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,5’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, molecular oxygen, and NADPH are commonly used in oxidation reactions.

    Reduction: Reductive dechlorination often involves microbial communities and anaerobic conditions.

    Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and appropriate solvents.

Major Products:

    Oxidation: Hydroxylated biphenyls.

    Reduction: Less chlorinated biphenyls.

    Substitution: Substituted biphenyls with different functional groups.

Comparison with Similar Compounds

2,2’,3,5’-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls but has unique properties due to its specific chlorine substitution pattern:

Properties

IUPAC Name

1,2-dichloro-3-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDJIKXAHSDLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038302
Record name 2,2',3,5'-tetrachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-39-5
Record name 2,2′,3,5′-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,5'-Tetrachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5'-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5'-Tetrachlorobiphenyl
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Record name 2,2',3,5'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What factors can affect the retention time of 2,2',3,5'-Tetrachlorobiphenyl during gas chromatographic analysis?

A1: The retention time of this compound, and other PCBs, in gas chromatography is influenced by several factors, including the type of stationary phase used in the column and the temperature program applied during the analysis. Research has shown that this compound exhibits different retention behaviors on different stationary phases, such as DB-XLB, DB-5, and DB-17. [] Furthermore, the heating rate employed during temperature-programmed gas chromatography can also significantly impact retention times and even lead to the inversion of elution order for certain PCB congeners on specific columns. [] Understanding these factors is crucial for optimizing separation conditions and ensuring the accurate identification and quantification of this compound in complex samples.

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